molecular formula C16H18F3N3O2 B10930548 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930548
M. Wt: 341.33 g/mol
InChI Key: GCTSUEFVWZBHPW-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with methoxyphenyl, methoxypropyl, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl, methoxypropyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-methylpyrimidin-2-amine
  • 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-chloropyrimidin-2-amine

Uniqueness

The presence of the trifluoromethyl group in 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N3O2/c1-23-8-4-7-20-15-21-13(10-14(22-15)16(17,18)19)11-5-3-6-12(9-11)24-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,20,21,22)

InChI Key

GCTSUEFVWZBHPW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC

Origin of Product

United States

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